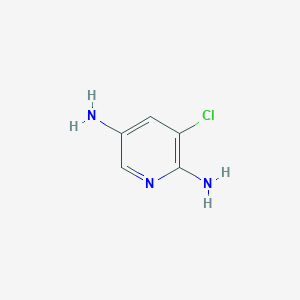

3-Chloropyridine-2,5-diamine

Übersicht

Beschreibung

3-Chloropyridine-2,5-diamine is a chemical compound that is part of the chloropyridine family. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The chloropyridines are known for their reactivity and are often used as intermediates in the synthesis of various organic compounds.

Synthesis Analysis

The synthesis of chloropyridine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of a related compound, 3-methoxy-5-chloro-2,6-dinitropyridine, was achieved from 3,5-dichloropyridine by substitution and nitration, with a total yield of 46% . Similarly, 2-chloropyridine-3,4-diamine reacted with different carboxylic acids in polyphosphoric acid to yield 2-hetarylimidazo[4,5-c]pyridin-4-ones, which could be further modified through nitration and the action of hydrazine hydrate .

Molecular Structure Analysis

The molecular structure of chloropyridine derivatives is characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The chlorine and amine groups attached to the ring influence the geometry and electronic distribution within the molecule. For example, the molecular structure of a related compound, chloro{[N-methyl-N-(2′-pyridinecarboxamide)N′-(2′-pyridinecarboxamido)]-1,2-ethane}palladium(II), was determined by X-ray diffraction and NMR studies, revealing a complex geometry with a square-planar coordination around the palladium atom .

Chemical Reactions Analysis

Chloropyridine compounds participate in various chemical reactions, often acting as intermediates. The reactivity of the chlorine atom allows for substitution reactions, while the amine groups can engage in the formation of amides and other nitrogen-containing structures. For instance, the reaction of pentachloropyridine with aliphatic diamines resulted in the formation of N-mono- and NN′-bis-(tetrahalogeno-4-pyridyl)diamines . Additionally, the reaction of 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde with cyclohexylamine led to the formation of different products depending on the aryl substituent, demonstrating the influence of substituents on the reaction outcome .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloropyridine derivatives are influenced by their molecular structure. For example, the melting point of 3-methoxy-5-chloro-2,6-dinitropyridine was reported to be between 115-117 °C . The presence of halogen atoms and functional groups like amines and nitro groups can affect properties such as solubility, boiling point, and reactivity. The crystal structure of a related compound, N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, was determined to be monoclinic, with specific cell dimensions and space group, which can give insights into the compound's stability and intermolecular interactions .

Wissenschaftliche Forschungsanwendungen

Synthesis of Derivatives

- 3-Chloropyridine-2,5-diamine is used in synthesizing various derivatives like 2-hetarylimidazo[4,5-d]pyridazine derivatives, which are formed by reacting with hetarenecarboxylic acids. These derivatives have potential applications in various chemical processes (Smolyar et al., 2007).

Amination Catalyst

- The compound plays a role in amination reactions, particularly in the selective amination of polyhalopyridines. It serves as a substrate in these reactions, catalyzed by palladium-Xantphos complexes (Ji et al., 2003).

Polyimide Synthesis

- It contributes to the synthesis of novel fluorinated polyimides. These polyimides have applications in areas requiring materials with low water absorption rates, low dielectric constants, and high thermal stability (Madhra et al., 2002).

Electroluminescence Devices

- A diamine ligand derived from 3-Chloropyridine-2,5-diamine, used in Re(I) complexes, shows potential in electroluminescence applications. These complexes exhibit high decomposition temperatures and have been used in the development of electroluminescence devices (Yan et al., 2013).

High-Performance Polyimides

- The compound is integral in synthesizing high-performance polyimides with high glass transition temperatures and thermal stability. These materials are useful in industries that require materials with exceptional thermal and mechanical properties (Wang et al., 2008).

Halogen/Halogen Displacement Reactions

- It is used in halogen/halogen displacement reactions in pyridines and other heterocycles, which is a critical process in various chemical synthesis pathways (Schlosser & Cottet, 2002).

Preparation of Novel Diamines

- 3-Chloropyridine-2,5-diamine is involved in the preparation of novel diamine monomers, leading to the synthesis of various polymeric materials with potential applications in heat resistance and optical properties (Yang & Hsiao, 2004).

Safety And Hazards

- Toxicity : 3-Chloropyridine-2,5-diamine may pose health risks if ingested, inhaled, or absorbed through the skin. Proper handling, protective equipment, and ventilation are essential.

- Environmental Impact : Dispose of the compound responsibly to prevent environmental contamination.

Zukünftige Richtungen

Future research should focus on:

- Investigating the compound’s biological activity and potential applications.

- Developing efficient synthetic methods.

- Assessing its pharmacological properties and safety profiles.

Eigenschaften

IUPAC Name |

3-chloropyridine-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-4-1-3(7)2-9-5(4)8/h1-2H,7H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCADFJHCOXVBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40630663 | |

| Record name | 3-Chloropyridine-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloropyridine-2,5-diamine | |

CAS RN |

813425-48-8 | |

| Record name | 3-Chloropyridine-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

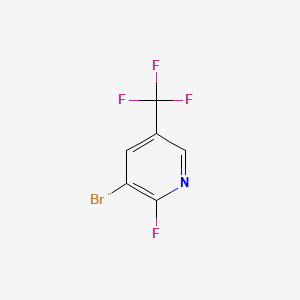

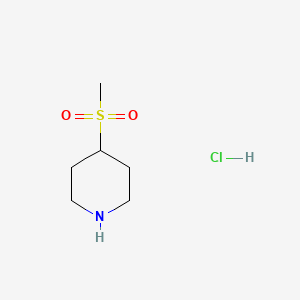

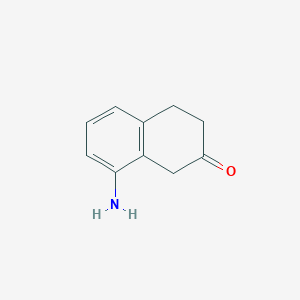

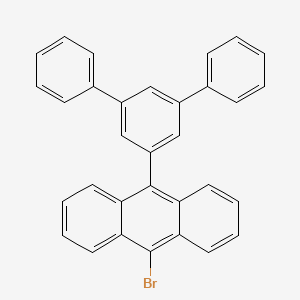

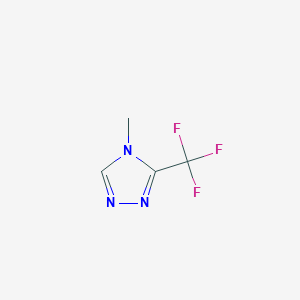

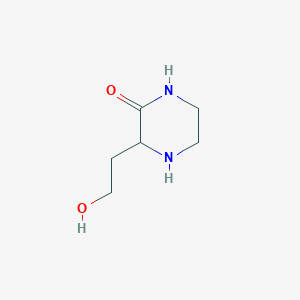

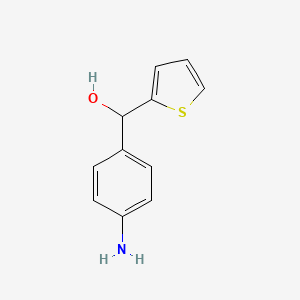

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1289967.png)